molecular formula C25H18ClNO3 B2544210 (E)-6-chloro-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one CAS No. 139781-19-4

(E)-6-chloro-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2544210
CAS No.: 139781-19-4
M. Wt: 415.87
InChI Key: TYMZHGWQKNSESY-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-chloro-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C25H18ClNO3 and its molecular weight is 415.87. The purity is usually 95%.
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Biological Activity

(E)-6-chloro-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article examines the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a chloro group, methoxyphenyl moiety, and a quinoline core, which are significant for its biological interactions. The synthesis typically involves multi-step reactions, including the formation of the acrylamide and subsequent cyclization to form the quinoline structure. The purity and structural integrity are often confirmed through techniques such as NMR and HPLC .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines, such as HeLa and A549 cells. The mechanism involves the activation of caspases and modulation of cell cycle progression, particularly through the inhibition of the PI3K/Akt pathway .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis via caspase activation
A54915.0Inhibition of PI3K/Akt signaling

Antimicrobial Activity

The compound has also exhibited antimicrobial activity against various bacterial strains. In vitro studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has demonstrated anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in vivo. One notable study involved administering the compound to mice with induced tumors, where it resulted in significant tumor reduction compared to controls. The study highlighted its potential as a chemotherapeutic agent .

Properties

IUPAC Name

6-chloro-3-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO3/c1-30-22-10-6-5-7-16(22)11-14-21(28)24-23(17-8-3-2-4-9-17)19-15-18(26)12-13-20(19)27-25(24)29/h2-15H,1H3,(H,27,29)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMZHGWQKNSESY-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.